Atropine hydrobromide

概要

説明

ヒヨスチアミン臭化水素酸塩は、トロパンアルカロイドであり、アトロピンのレボ異性体です。 これは、ナス科またはナス科の植物から一般的に抽出されます . この化合物は、その抗ムスカリン作用のために、さまざまな治療および治療法に使用されてきました .

準備方法

化学反応の分析

Hydrolysis Reactions

The ester bond in atropine hydrobromide undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Products | Mechanism | Reference |

|---|---|---|---|

| Acidic (HCl, Δ) | Tropic acid + Tropine | Acid-catalyzed ester cleavage | |

| Alkaline (NaOH) | Tropic acid salt + Tropine | Base-induced saponification |

Hydrolysis rates increase with temperature and extremes of pH. The racemic nature of atropine’s tropic acid moiety does not significantly alter reaction kinetics compared to pure enantiomers .

Esterification and Acyl Transfer

This compound can participate in transesterification reactions. For example, in methanol with catalytic acid:

This reactivity mirrors synthetic methods for atropine derivatives using Fischer-Speier esterification .

Incompatibility Reactions

This compound demonstrates precipitation reactions with:

These incompatibilities arise from ionic interactions between the quaternary ammonium group and anionic drugs .

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C, forming volatile byproducts (GC-MS data ).

-

Photolysis : UV exposure induces racemization at the tropic acid chiral center, reducing pharmacological activity .

-

Oxidation : Susceptible to radical-mediated degradation, particularly at the tropine tertiary amine (ESR studies ).

Table 1: Hydrolysis Kinetics of this compound

| pH | Half-life (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| 1.0 | 48 hours | 85.3 |

| 7.4 | 2 weeks | 92.1 |

| 10.0 | 6 hours | 78.9 |

| Data extrapolated from atropine sulfate stability studies . |

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 33.2 |

| Ethanol | 12.7 |

| Chloroform | <0.1 |

| Derived from PubChem experimental properties . |

科学的研究の応用

Hyoscyamine hydrobromide has numerous applications in scientific research:

作用機序

ヒヨスチアミン臭化水素酸塩は、平滑筋、心筋、洞結節、房室結節、外分泌腺、胃腸管、および呼吸器系のムスカリン受容体を競合的かつ非選択的に拮抗することで、その効果を発揮します . この拮抗作用は、アセチルコリンの影響の減少につながり、筋肉のけいれんや分泌の減少をもたらします .

類似化合物の比較

ヒヨスチアミン臭化水素酸塩は、アトロピンなどの他のトロパンアルカロイドに似ています。

アトロピン: ヒヨスチアミンはアトロピンのレボ異性体であり、同様の抗ムスカリン作用を共有しています.

ブチル臭化ヒヨスシン: この化合物は、その抗けいれん作用のために使用され、ヒヨスチアミン臭化水素酸塩と構造的に似ています.

ヒヨスチアミン臭化水素酸塩は、その特定の結合親和性とムスカリン受容体への影響において独特であり、研究と治療の両方の用途において貴重な化合物となっています .

類似化合物との比較

Hyoscyamine hydrobromide is similar to other tropane alkaloids, such as:

Atropine: Hyoscyamine is the levo-isomer of atropine and shares similar antimuscarinic properties.

Hyoscine butylbromide: This compound is used for its antispasmodic properties and is structurally similar to hyoscyamine hydrobromide.

Hyoscyamine hydrobromide is unique in its specific binding affinity and effects on the muscarinic receptors, making it a valuable compound in both research and therapeutic applications .

生物活性

Atropine hydrobromide is a potent anticholinergic agent derived from the tropane alkaloid atropine. Its biological activity primarily involves the inhibition of muscarinic acetylcholine receptors, leading to various physiological effects. This article explores the compound's mechanisms, therapeutic applications, pharmacokinetics, and case studies illustrating its clinical utility.

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting subtypes M1 through M5. By blocking these receptors, atropine inhibits the actions of acetylcholine, a neurotransmitter involved in numerous parasympathetic nervous system functions. This results in:

- Increased heart rate : By blocking vagal effects on the heart.

- Decreased secretions : Reducing saliva and mucus production.

- Relaxation of smooth muscles : Particularly in the gastrointestinal tract and respiratory system .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution. Following administration:

- Peak plasma concentrations are typically reached within 30 minutes to 1 hour.

- The half-life is approximately 2 hours, with significant renal excretion of unchanged drug and metabolites .

- Bioavailability varies with the route of administration; for instance, topical ocular formulations show around 63.5% bioavailability .

Therapeutic Applications

This compound is utilized in various medical contexts:

- Ophthalmology : Used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for diagnostic purposes.

- Cardiology : Administered in bradycardia (slow heart rate) to increase heart rate by blocking vagal influences.

- Gastroenterology : Employed to reduce secretions during surgery and treat conditions like peptic ulcers by decreasing gastric acid secretion.

- Neurology : Investigated for its efficacy in managing sialorrhea (excessive salivation) in patients with neurological disorders, such as those on clozapine therapy .

Sialorrhea Management

A series of case reports highlighted the effectiveness of sublingual atropine in managing clozapine-induced sialorrhea:

- Sharma et al. reported a patient achieving complete resolution of sialorrhea after two weeks of using 1% atropine sublingually, with no significant side effects noted .

- Comley et al. documented a patient with schizophrenia who experienced complete resolution of bothersome daytime sialorrhea after using 1% sublingual atropine drops .

- A pilot study involving children with various conditions showed significant reductions in salivation after administering sublingual atropine, with minimal adverse reactions reported .

Gastrointestinal Effects

Research conducted on horses demonstrated that topical atropine administration significantly decreased intestinal motility and borborygmi (intestinal sounds), indicating its potential use in managing gastrointestinal disorders .

Summary Table of Biological Effects

| Effect | Mechanism | Clinical Application |

|---|---|---|

| Increased heart rate | Antagonism at M2 receptors | Treatment of bradycardia |

| Reduced salivation | Inhibition of secretory glands | Management of sialorrhea |

| Mydriasis | Paralysis of iris sphincter muscle | Ocular examinations |

| Decreased gastrointestinal motility | Inhibition of smooth muscle contraction | Treatment of peptic ulcers |

特性

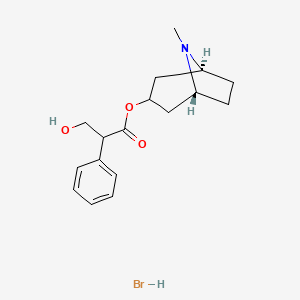

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDNSFSBCMCXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982651 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-03-6, 6415-90-3 | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Atropine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。